molecular formula C19H18N4O B10999778 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10999778
M. Wt: 318.4 g/mol
InChI Key: HCLRNIRSYLPSRK-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is a well-known pharmacophore, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . This is followed by the reaction of the benzimidazole derivative with an appropriate indole derivative under specific conditions to form the final compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography are also common to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target proteins . The indole moiety can further enhance these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and indole derivatives, such as:

Uniqueness

What sets N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide apart is its unique combination of benzimidazole and indole rings, which provides a distinct set of biological activities and chemical properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23-11-9-13-12-14(6-7-17(13)23)19(24)20-10-8-18-21-15-4-2-3-5-16(15)22-18/h2-7,9,11-12H,8,10H2,1H3,(H,20,24)(H,21,22)

InChI Key

HCLRNIRSYLPSRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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